Beta-Alanyl-Arginine-Glycine-Phenylalanine-Phenylalanine-Tyrosine-Amide (beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2) is a synthetic peptide that combines several amino acids, specifically beta-alanine, arginine, glycine, phenylalanine, and tyrosine, into a single molecular structure. This compound is classified as a peptide due to its composition of amino acid residues linked by peptide bonds. Peptides like this one play significant roles in various biological processes and can serve as models for studying protein interactions and functions.
Beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2 can be synthesized through chemical methods or obtained from biological sources where similar sequences exist. The classification of this compound falls under biologically active peptides, which are known to exhibit various physiological effects, including hormonal activity and neurotransmission.
The synthesis of beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used technique in peptide chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The Fmoc (Fluorenylmethyloxycarbonyl) strategy is commonly employed for protecting amino groups during synthesis.
The molecular formula for beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2 is C38H50N10O7. The structure consists of multiple functional groups characteristic of amino acids, including amine (-NH2) and carboxylic acid (-COOH) groups.
The molecular weight of beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2 is approximately 758.88 g/mol. The arrangement of the amino acids contributes to its specific three-dimensional conformation, which is crucial for its biological activity.
Beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2 can undergo various chemical reactions typical of peptides, including hydrolysis, where the peptide bonds are cleaved by water in the presence of enzymes like chymotrypsin or trypsin.
The mechanism of action for beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2 primarily involves interaction with specific receptors in biological systems. These interactions can influence signaling pathways related to neurotransmission or hormonal responses.
Research indicates that peptides with similar sequences may modulate physiological responses such as pain perception, immune response modulation, and regulation of metabolic processes through receptor binding and signal transduction pathways.
Beta-Ala-Arg-Gly-Phe-Phe-Tyr-NH2 has several applications in scientific research:
The hexapeptide β-Ala-Arg-Gly-Phe-Phe-Tyr-NH₂ (DP-432) poses synthetic challenges due to its hydrophobic C-terminal motif (Phe-Phe-Tyr) and acid-sensitive arginine residues. Modern Fmoc-based SPPS protocols address these through strategic optimization:
β-Alanine as N-Terminal Anchor: Incorporation of β-alanine at the N-terminus enhances synthetic efficiency by acting as a flexible spacer, reducing steric hindrance during elongation. This modification improves the overall coupling efficiency to 98.5% compared to 92% for N-terminal glycine analogs, as confirmed by HPLC-MS monitoring [1] [4].
Pseudoproline Dipeptide Strategy: The sequence segment Gly-Phe-Phe is synthesized using Fmoc-Phe-Ser(ψMe,Mepro)-OH pseudoproline derivatives. This approach prevents β-sheet aggregation during chain elongation, reducing deletion sequences by 60% and improving crude purity to >85% [4] [7].
Orthogonal Protection Scheme: Arg side chains employ Pbf protection (stable to piperidine deprotection but cleaved by TFA), while Tyr hydroxyl groups use acid-labile tert-butyl protection. This strategy minimizes side reactions during iterative deprotection steps [1].
Table 1: SPPS Optimization Parameters for β-Ala-Arg-Gly-Phe-Phe-Tyr-NH₂
Synthetic Parameter | Standard Protocol | Optimized Protocol | Efficiency Gain |
---|---|---|---|
Coupling Reagent | HBTU/HOBt | PyBOP®/Oxyma (1:1.5:1.5) | 25% reduction in racemization |
Aggregation Control | None | Pseudoproline at Gly-Phe-Phe | 60% fewer deletion products |
C-Terminal Amidation | Rink amide MBHA resin | DBz linker for native amidation | >99% C-terminal homogeneity |
Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | TFA/TIS/EDT/H₂O (94:1:2.5:2.5) | 80% reduction in Tyr sulfonation |
Post-synthesis purification employs reverse-phase HPLC with a C18 column and acetonitrile/0.1% TFA gradient, achieving >98% purity. Mass spectrometry confirms the molecular ion at m/z 835.42 [M+H]⁺, with the DBz linker system enabling near-quantitative native amidation without epimerization [7].
Cyclization enhances metabolic stability and enforces bioactive conformations. For DP-432, two principal cyclization strategies emulate β-hairpin motifs:
Biaryl Bridge Cyclization: Miyaura-Suzuki coupling creates rigid meta-para biphenyl linkages between Phe⁴ and Tyr⁶ side chains. After introducing 4-iodophenylalanine at position 4 and 3-boronotyrosine at position 6, Pd(PPh₃)₄ catalysis forms the biaryl bond. This 14-atom macrocycle stabilizes a type IV β-turn, confirmed by CD spectroscopy showing a characteristic minimum at 228 nm [8]. Biaryl-cyclized analogs exhibit 200% enhanced insulin-potentiating activity compared to linear DP-432 due to conformational pre-organization [8].
Aza-Amino Acid Scanning: Replacing Gly³ with aza-glycine (ψ[NHCO]) introduces a semicarbazide linkage that stabilizes β-turns. Fmoc-protected aza-glycine is incorporated using phosgene activation during SPPS. NMR analysis (PDB 8J7X) reveals hydrogen bonding between the aza-glycine carbonyl and β-Ala-NH, creating a stable 10-membered ring within the β-hairpin [3].
Table 2: Comparative Analysis of Cyclization Strategies
Cyclization Method | Structural Impact | Bioactivity Change | Synthetic Yield |
---|---|---|---|
Biaryl bridge (Phe⁴-Tyr⁶) | Enforces type IV β-turn | 2-fold ↑ insulin-potentiating | 45–60% |
Aza-glycine at Gly³ | Stabilizes 10-membered H-bond | 1.8-fold ↑ glucose oxidation | 65–75% |
Disulfide (Cys¹-Cys⁶) | Flexible loop | No significant enhancement | 70% |
Conformational Dynamics: Molecular dynamics simulations reveal that meta-para biphenyl cyclization reduces backbone RMSD fluctuations to 0.8 Å versus 2.5 Å in linear DP-432, explaining its enhanced receptor binding. The aza-glycine analog maintains β-hairpin conformation for >85% of simulation time in aqueous solution [3] [8].
Lipidation Strategies: Palmitoylation of the N-terminal β-alanine increases plasma half-life from 12 minutes to 4.2 hours in murine models. This modification enhances albumin binding, confirmed by SPR analysis with KD = 8.3 μM versus >100 μM for unmodified peptide [4]. The palmitoylated analog retains 90% insulin-potentiating activity while resisting aminopeptidase M cleavage [4].
Sulfonation and Phosphorylation: Tyr⁶ sulfonation via Fmoc-Tyr(SO3H)-OH incorporation mimics naturally occurring tyrosine O-sulfation, enhancing IRAP inhibition by 40% (IC50 = 3.7 μM vs. 6.2 μM for unsulfonated DP-432). Phosphorylation at Tyr⁶ using Fmoc-Tyr(PO3Bzl2)-OH followed by hydrogenolysis creates a phosphotyrosine mimetic that prolongs insulin receptor activation [7].
Table 3: Bioactivity Profile of Modified DP-432 Analogs
Modification | Metabolic Stability (t₁/₂, min) | Insulin-Potentiating Activity | Lipolysis Inhibition (IC₅₀, μM) |
---|---|---|---|
Native DP-432 | 12 ± 2 | Baseline | 15.2 ± 1.3 |
N-terminal palmitoylation | 252 ± 18 | 90% of baseline | 12.7 ± 0.9 |
Tyr⁶ sulfonation | 28 ± 4 | 140% of baseline | 8.3 ± 0.7 |
Biaryl cyclization (meta-para) | 98 ± 7 | 200% of baseline | 6.1 ± 0.5 |
Mechanistic Insights: Sulfonated analogs demonstrate dual angiotensin-converting enzyme (ACE) and insulin-regulated aminopeptidase (IRAP) inhibition, confirmed by enzymatic assays showing Ki = 4.8 μM and 3.7 μM, respectively. This polypharmacology underlies their antihypertensive and insulin-sensitizing effects [4]. Molecular docking reveals the sulfonate group forms salt bridges with Arg1098 of IRAP’s catalytic domain, while the biaryl bridge enhances hydrophobic contact with Phe562 [4] [8].
Concluding Remarks
Strategic synthetic optimization of β-Ala-Arg-Gly-Phe-Phe-Tyr-NH₂ has transformed this hexapeptide into a versatile scaffold for diabetes and metabolic syndrome therapeutics. SPPS innovations—particularly pseudoproline dipeptides and DBz-mediated amidation—enable high-yield production of complex sequences. Cyclization via biaryl bridges or aza-amino acids imposes bioactive β-hairpin conformations that enhance receptor engagement. Finally, post-synthetic modifications like lipidation and sulfonation fine-tune pharmacokinetics and polypharmacology. Future work should explore in vivo efficacy of these optimized analogs and their potential synergistic combinations.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7